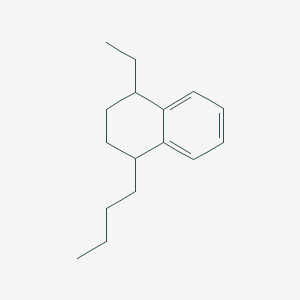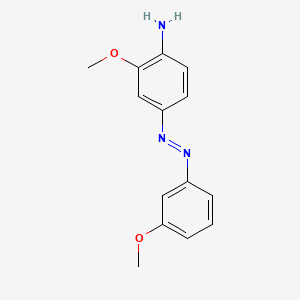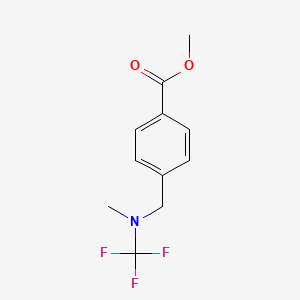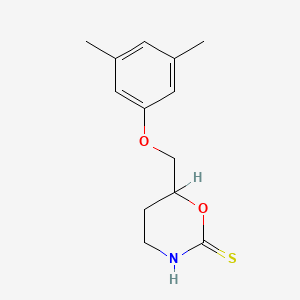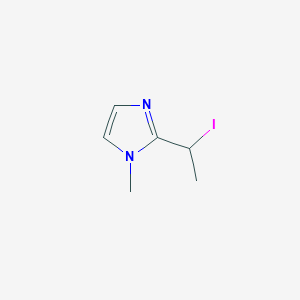
2-(1-iodoethyl)-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-iodoethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-iodoethyl)-1-methyl-1H-imidazole typically involves the iodination of an ethyl-substituted imidazole derivative. One common method is the reaction of 1-methylimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-iodoethyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoethylimidazole, thiocyanatoethylimidazole, and methoxyethylimidazole.
Oxidation Reactions: Products include ethylimidazolecarboxaldehyde and ethylimidazolecarboxylic acid.
Reduction Reactions: Products include dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-iodoethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-iodoethyl)-1-methyl-1H-imidazole is primarily based on its ability to interact with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the imidazole ring can interact with metal ions and other cofactors, disrupting essential biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-methylimidazole: Lacks the ethyl and iodine substituents, making it less reactive in certain chemical reactions.
2-ethyl-1-methylimidazole: Similar structure but without the iodine atom, resulting in different reactivity and biological properties.
2-(1-bromoethyl)-1-methylimidazole:
Uniqueness
2-(1-iodoethyl)-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions and its ability to interact with biological molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9IN2 |
|---|---|
Peso molecular |
236.05 g/mol |
Nombre IUPAC |
2-(1-iodoethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9IN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |
Clave InChI |
JBBJEEQIEVATGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)



![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)


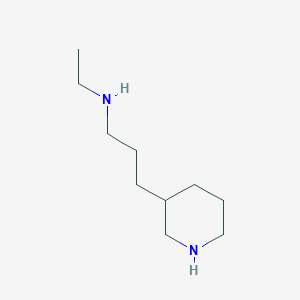
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
